molecular formula C13H11BrO2S B1310668 1-Bromo-4-[(phenylsulfonyl)methyl]benzene CAS No. 91110-68-8

1-Bromo-4-[(phenylsulfonyl)methyl]benzene

Cat. No.: B1310668
CAS No.: 91110-68-8
M. Wt: 311.2 g/mol
InChI Key: IYYBPFPURCUQAC-UHFFFAOYSA-N
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Description

1-Bromo-4-[(phenylsulfonyl)methyl]benzene is an organic compound with the molecular formula C13H11BrO2S. It is a white crystalline solid or powder, known for its applications in organic synthesis and as an intermediate in various chemical reactions .

Mechanism of Action

Target of Action

It is known to participate in coupling reactions , suggesting that its targets could be various organic compounds that can undergo such reactions.

Mode of Action

1-Bromo-4-[(phenylsulfonyl)methyl]benzene can undergo a coupling reaction with benzene sulfonamide in the presence of copper (I) iodide to form the corresponding N-aryl sulfonamide . This suggests that the compound interacts with its targets through a coupling reaction, which results in the formation of a new compound.

Action Environment

The fact that it can undergo coupling reactions in the presence of copper (i) iodide suggests that the presence of certain catalysts in the environment may enhance its reactivity .

Biochemical Analysis

Biochemical Properties

1-Bromo-4-[(phenylsulfonyl)methyl]benzene plays a significant role in biochemical reactions, particularly in the context of free radical bromination and nucleophilic substitution reactions . It interacts with various enzymes and proteins, including those involved in oxidative processes. The compound’s bromine atom can participate in free radical reactions, leading to the formation of reactive intermediates that can further interact with biomolecules. These interactions can result in the modification of enzyme activity and protein function, thereby influencing biochemical pathways.

Molecular Mechanism

The molecular mechanism of this compound involves its participation in free radical bromination and nucleophilic substitution reactions . The compound’s bromine atom can form reactive intermediates that interact with biomolecules, leading to enzyme inhibition or activation. These interactions can result in changes in gene expression and protein function. The compound’s sulfonyl group can also participate in various biochemical reactions, further contributing to its molecular mechanism of action.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to oxidative processes and free radical reactions . The compound interacts with enzymes and cofactors that facilitate its metabolism, leading to the formation of reactive intermediates. These intermediates can further participate in biochemical reactions, influencing metabolic flux and metabolite levels.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can influence the compound’s localization and accumulation within specific cellular compartments. The compound’s distribution can affect its biochemical activity and overall cellular effects.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles, where it can exert its biochemical effects. The localization of the compound can impact its activity and function, contributing to its overall biochemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-4-[(phenylsulfonyl)methyl]benzene can be synthesized through several methods:

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned routes, optimized for yield and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained efficiently.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-[(phenylsulfonyl)methyl]benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Bromo-4-[(phenylsulfonyl)methyl]benzene has a wide range of applications in scientific research:

Comparison with Similar Compounds

1-Bromo-4-[(phenylsulfonyl)methyl]benzene can be compared with other similar compounds:

Conclusion

This compound is a versatile compound with significant applications in organic synthesis, medicinal chemistry, and material science. Its unique reactivity and ability to undergo various chemical reactions make it a valuable intermediate in the development of complex molecules.

Properties

IUPAC Name

1-(benzenesulfonylmethyl)-4-bromobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrO2S/c14-12-8-6-11(7-9-12)10-17(15,16)13-4-2-1-3-5-13/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYYBPFPURCUQAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80459234
Record name SBB054228
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80459234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91110-68-8
Record name SBB054228
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80459234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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